molecular formula C19H22N2O4 B269276 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Número de catálogo B269276
Peso molecular: 342.4 g/mol
Clave InChI: ZFSWIUGWNPPEJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as E7046, is a novel small-molecule inhibitor that targets the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. The inhibition of IDO1 has been shown to enhance the anti-tumor immune response and has therefore become an attractive target for cancer immunotherapy.

Mecanismo De Acción

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of IDO1, which leads to a decrease in the production of kynurenine and an increase in the availability of tryptophan. This shift in the tryptophan/kynurenine ratio has been shown to enhance the anti-tumor immune response by promoting the activation and proliferation of T cells.
Biochemical and physiological effects:
The inhibition of IDO1 by 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including:
1. Increased tryptophan availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the conversion of tryptophan to kynurenine, leading to an increase in the availability of tryptophan.
2. Decreased kynurenine production: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the production of kynurenine, which is an immunosuppressive metabolite.
3. Enhanced T cell activation: The increase in tryptophan availability and the decrease in kynurenine production promote the activation and proliferation of T cells, which are important for the anti-tumor immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Specificity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a specific inhibitor of IDO1 and does not inhibit other enzymes in the kynurenine pathway.
2. Potency: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be a potent inhibitor of IDO1 in preclinical models.
3. Availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is commercially available and can be easily obtained for lab experiments.
The limitations of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Cost: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have off-target effects or toxicity, which may need to be carefully evaluated in lab experiments.
List of future directions:
1. Combination therapy: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other immunotherapies to enhance the anti-tumor immune response.
2. Biomarker identification: Biomarkers may be identified to predict response to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and guide patient selection.
3. Mechanism of resistance: The mechanism of resistance to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be investigated to develop strategies to overcome resistance.
4. Clinical trial optimization: The optimal dose and schedule of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in clinical trials may be further optimized to improve efficacy and minimize toxicity.
5. Alternative targets: Alternative targets in the kynurenine pathway may be investigated to develop novel immunotherapies.

Métodos De Síntesis

The synthesis of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application (US20150119384A1) and involves the use of various reagents and solvents.

Aplicaciones Científicas De Investigación

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in enhancing the anti-tumor immune response. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various types of cancer, including melanoma, non-small cell lung cancer, and ovarian cancer.

Propiedades

Nombre del producto

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Fórmula molecular

C19H22N2O4

Peso molecular

342.4 g/mol

Nombre IUPAC

4-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

Clave InChI

ZFSWIUGWNPPEJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.